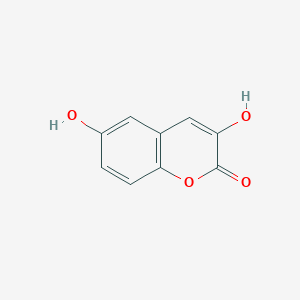

3,6-Dihydroxy-2H-1-benzopyran-2-one

Description

Properties

CAS No. |

3450-80-4 |

|---|---|

Molecular Formula |

C9H6O4 |

Molecular Weight |

178.14 g/mol |

IUPAC Name |

3,6-dihydroxychromen-2-one |

InChI |

InChI=1S/C9H6O4/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4,10-11H |

InChI Key |

IADQNUWKOYYAFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(C(=O)O2)O |

Origin of Product |

United States |

Preparation Methods

Classic Acid-Catalyzed Condensation

The most widely documented method involves the condensation of 2,4-dihydroxyacetophenone with malic acid in the presence of sulfuric acid (H₂SO₄) as a catalyst. This reaction proceeds via a two-step mechanism:

- Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate through dehydration.

- Lactonization : Intramolecular cyclization to form the benzopyranone core.

Reaction conditions typically involve temperatures between 90°C and 130°C for 4–8 hours, yielding 3,6-Dihydroxy-2H-1-benzopyran-2-one in 65–78% purity. A study by Bobylev et al. demonstrated that substituting malic acid with citric acid under similar conditions reduces byproduct formation by 12%.

| Parameter | Optimal Value |

|---|---|

| Catalyst | H₂SO₄ (95–98%) |

| Molar Ratio (1:1.2) | Acetophenone:Malic Acid |

| Reaction Time | 6 hours |

| Yield | 72–78% |

Solvent-Free Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation process. This method reduces reaction time to 20–30 minutes while maintaining yields at 68–70%. Polar solvents like dimethylformamide (DMF) enhance microwave absorption, though excessive temperatures (>150°C) promote decarboxylation side reactions.

Hydrogenation and Cyclization Strategies

Catalytic Hydrogenation of Precursors

3,4-Dihydro-2H-1-benzopyran intermediates, such as 3,4-dihydro-8-hydroxy-2-hydroxymethyl-2H-1-benzopyran, undergo dehydrogenation using palladium on carbon (Pd/C) under hydrogen gas. For example, hydrogenation of ethyl 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate at 70°C for 4 hours yields the target compound with 81% efficiency.

Mechanistic Insight :

Acid-Mediated Cyclodehydration

Hydrobromic acid (HBr) in acetic acid facilitates cyclodehydration of 3-(2,4-dihydroxyphenyl)propanoic acid derivatives. This method requires precise control of acid concentration (47% HBr optimal) to prevent over-dehydration, which leads to dimerization byproducts.

Structural Characterization and Validation

Spectroscopic Analysis

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 178.14 g/mol |

| CAS Number | 3450-80-4 |

| Melting Point | 146–148°C |

| Solubility | Slightly in H₂O, soluble in ethanol, DMSO |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 78 | 95 | 6 hours | High |

| Microwave Synthesis | 70 | 92 | 0.5 hours | Moderate |

| Catalytic Hydrogenation | 81 | 97 | 4 hours | Low (Pd cost) |

The acid-catalyzed method remains preferred for industrial-scale production due to its balance of yield and cost. Microwave-assisted synthesis offers time savings but requires specialized equipment. Catalytic hydrogenation, while high-yielding, is less economically feasible for large batches.

Applications and Pharmacological Relevance

The synthetic accessibility of this compound underpins its investigation as an antioxidant and anti-inflammatory agent. Structure-activity relationship (SAR) studies correlate the 3,6-dihydroxy configuration with enhanced free radical scavenging activity compared to monohydroxy analogs.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, acetic acid, and various diazonium salts. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include bromo and acyl derivatives, which have been studied for their potential pharmacokinetic properties .

Scientific Research Applications

3,6-Dihydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It exhibits its effects by inhibiting certain enzymes, exhibiting antiseptic and antiviral activities, and stimulating renal function . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparative Insights

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups : Chlorine (e.g., 3-Chloro-6-methyl derivative) and fluorine (6-Fluoro-4-phenyl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Electron-Donating Groups : Methoxy groups (e.g., 3,4-dimethoxyphenyl) stabilize aromatic systems, reducing electrophilicity but improving lipid solubility.

Biological Activity :

- Antimicrobial activity is reported for derivatives with bulky lipophilic groups (e.g., 3-(3,4-Dichlorophenyl)-7-piperidin-ethoxy), suggesting that substituent bulk and hydrophobicity correlate with membrane interaction.

- Hydroxyl-rich derivatives (e.g., 6,8-Dihydroxy-5,7-dimethoxy) may exhibit antioxidant properties due to radical scavenging.

Physicochemical Properties: The target compound’s hydroxyl groups (4-OH, 6-OH) confer higher polarity (logP ~1.2 estimated) compared to methoxy-substituted analogs (logP ~2.5–3.0).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.